molecular formula C8H17NO B8530789 4-Amino-2,2-dimethylcyclohexanol

4-Amino-2,2-dimethylcyclohexanol

Cat. No. B8530789
M. Wt: 143.23 g/mol
InChI Key: WZDISXGBYPFZIO-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethylcyclohexanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2,2-dimethylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,2-dimethylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-2,2-dimethylcyclohexanol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-amino-2,2-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2)5-6(9)3-4-7(8)10/h6-7,10H,3-5,9H2,1-2H3

InChI Key

WZDISXGBYPFZIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCC1O)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzyl-4-hydroxy-3,3-dimethylcyclohexylcarbamate (peak 1) (1.0 equiv.) and palladium on carbon (10%) in MeOH (0.37 M) was stirred at room temperature under hydrogen balloon overnight. TLC (DCM:MeOH=10:1) showed that the reaction was completed. The mixture was filtered through a celite pad and evaporation of the solvents under reduced pressure provided 4-amino-2,2-dimethylcyclohexanol (95% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ (ppm) 3.70 (s, 2H), 3.16 (s, 1H), 2.65-2.71 (m, 1H), 1.18-1.65 (m, 6H), 0.83 (m, 6H).
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Benzyl-4-hydroxy-3,3-dimethylcyclohexylcarbamate
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Synthesis routes and methods II

Procedure details

To a solution of (E)-4-hydroxy-3,3-dimethylcyclohexanone oxime (1.0 equiv.) in MeOH (0.8 M) was added Raney-Ni (10 equiv.). The reaction mixture was stirred at room temperature under hydrogen atmosphere overnight. TLC (DCM:MeOH=10:1) showed that the reaction was completed. The mixture was filtered and the filtrate was concentrated in vacuo to give 4-amino-2,2-dimethylcyclohexanol (92% yield), which was used in the next step without further purification.
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